4-[(2-BROMOPHENOXY)METHYL]-N'~1~-[(E)-1-(3-FURYL)METHYLIDENE]BENZOHYDRAZIDE
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Overview
Description
4-[(2-BROMOPHENOXY)METHYL]-N’~1~-[(E)-1-(3-FURYL)METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromophenoxy group, a furan ring, and a benzohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-BROMOPHENOXY)METHYL]-N’~1~-[(E)-1-(3-FURYL)METHYLIDENE]BENZOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-bromophenol with formaldehyde to form 2-bromophenoxymethanol. This intermediate is then reacted with hydrazine to form 2-bromophenoxyacetohydrazide. Finally, the condensation of this intermediate with 3-furaldehyde under acidic conditions yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(2-BROMOPHENOXY)METHYL]-N’~1~-[(E)-1-(3-FURYL)METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of a nitro group would produce an amine.
Scientific Research Applications
4-[(2-BROMOPHENOXY)METHYL]-N’~1~-[(E)-1-(3-FURYL)METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving hydrazide derivatives.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-BROMOPHENOXY)METHYL]-N’~1~-[(E)-1-(3-FURYL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The furan ring and benzohydrazide moiety are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-BROMOPHENOXY)METHYL]-N’-(3-THIENYLMETHYLENE)BENZOHYDRAZIDE
- 4-[(2-BROMOPHENOXY)METHYL]-N’-(3-HYDROXYBENZYLIDENE)BENZOHYDRAZIDE
- 4-[(2-BROMOPHENOXY)METHYL]-N’-(4-METHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE
Uniqueness
What sets 4-[(2-BROMOPHENOXY)METHYL]-N’~1~-[(E)-1-(3-FURYL)METHYLIDENE]BENZOHYDRAZIDE apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the furan ring, in particular, may enhance its ability to interact with certain biological targets.
Properties
IUPAC Name |
4-[(2-bromophenoxy)methyl]-N-[(E)-furan-3-ylmethylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3/c20-17-3-1-2-4-18(17)25-13-14-5-7-16(8-6-14)19(23)22-21-11-15-9-10-24-12-15/h1-12H,13H2,(H,22,23)/b21-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSJIBWMWPBUNB-SRZZPIQSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=O)NN=CC3=COC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=O)N/N=C/C3=COC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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